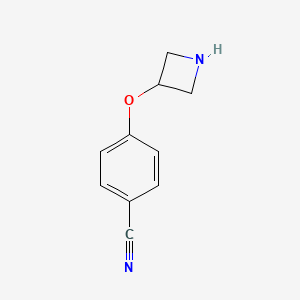
4-Bromo-N-t-butyl-2-fluorobenzamide
Übersicht
Beschreibung
The compound 4-Bromo-N-t-butyl-2-fluorobenzamide is a chemical species that is presumed to have a benzamide core structure with bromo and fluoro substituents on the benzene ring and a t-butyl group attached to the amide nitrogen. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and characteristics of 4-Bromo-N-t-butyl-2-fluorobenzamide.
Synthesis Analysis
The synthesis of related compounds involves the condensation of appropriate hydrazides and aldehydes or the nucleophilic exchange on halophenyl-trimethylammonium salts. For instance, the synthesis of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH) was achieved by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde . Similarly, the preparation of 4-[18F]Fluorobromo- and [18F]fluoroiodobenzene was accomplished through nucleophilic exchange on the corresponding halophenyl-trimethylammonium salts . These methods could potentially be adapted for the synthesis of 4-Bromo-N-t-butyl-2-fluorobenzamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction techniques. For example, the crystal structure of 4BDBH was found to crystallize in the monoclinic system with space group P21/c, and the structure was stabilized by various intramolecular and intermolecular interactions . The structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea was determined to crystallize in the triclinic space group P-1 . These findings suggest that 4-Bromo-N-t-butyl-2-fluorobenzamide may also exhibit a well-defined crystalline structure with specific space group characteristics.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 4-Bromo-N-t-butyl-2-fluorobenzamide. However, the synthesis and characterization of similar compounds imply that such benzamide derivatives can participate in various chemical reactions, particularly those involving the amide functional group or the halogen substituents. The reactivity of the halogen substituents was demonstrated in the preparation of halogenated benzene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4-Bromo-N-t-butyl-2-fluorobenzamide can be inferred from spectroscopic and computational studies. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with DFT calculations, have been used to investigate the properties of 4BDBH . Quantum chemical calculations were also applied to study the vibrational properties of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea . These techniques could be employed to analyze the physical and chemical properties of 4-Bromo-N-t-butyl-2-fluorobenzamide, including its vibrational spectra, electronic properties, and reactivity descriptors.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-N-tert-butyl-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEOXHBWJRRKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624920 | |
| Record name | 4-Bromo-N-tert-butyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-t-butyl-2-fluorobenzamide | |
CAS RN |
303084-21-1 | |
| Record name | 4-Bromo-N-tert-butyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B1290067.png)
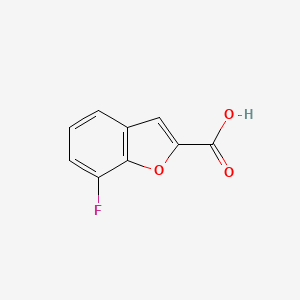

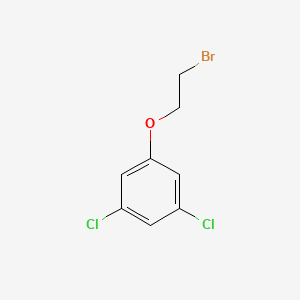
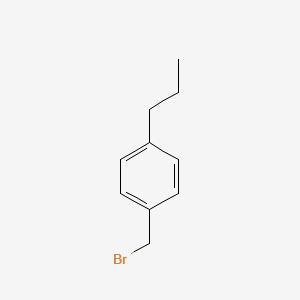
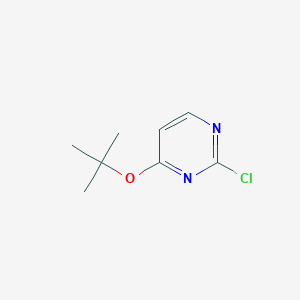
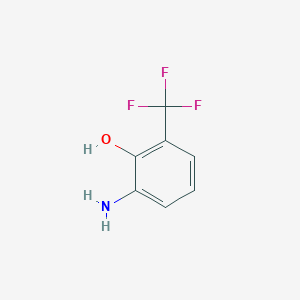

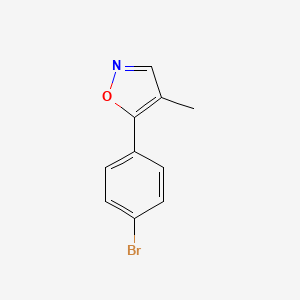
![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)
![2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine](/img/structure/B1290089.png)
